Product packaging for DIPSO sodium salt(Cat. No.:CAS No. 102783-62-0)

DIPSO sodium salt

Cat. No.: B022819
CAS No.: 102783-62-0
M. Wt: 265.26 g/mol
InChI Key: UASJMJKAMKICKL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DIPSO Sodium Salt (CAS 102783-62-0) is a high-purity, zwitterionic biological buffer supplied as a white powder. With a pKa of 7.6 at 25°C, it provides effective buffering in the physiologically critical pH range of 7.0 to 8.2 , making it an excellent choice for a wide array of molecular biology and biochemical applications . This buffer is characterized by its low biological toxicity and high water solubility, ensuring minimal interference with sensitive biological systems. In the laboratory, this compound is extensively utilized in diagnostic test development, electrophoresis, and chromatographic analysis to maintain stable pH conditions . Its consistent performance is also crucial in proteomics research and other cell culture applications where precise environmental control is paramount. The product is offered with a guaranteed assay purity of ≥99% , as verified by titration, and is thoroughly tested to be devoid of significant DNase, RNase, and protease activities . For convenience and cost-efficiency, this compound is provided in a stable powder form, allowing researchers to prepare custom-concentration solutions as needed. To preserve its quality and hygroscopic nature, the product should be stored sealed, at room temperature, and protected from light, with a recommended shelf life of two years when stored properly . A comprehensive Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are provided with each shipment to support your research and ensure regulatory compliance. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NNaO6S B022819 DIPSO sodium salt CAS No. 102783-62-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASJMJKAMKICKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635431
Record name Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-62-0
Record name Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dipso Sodium Salt

Chemical Synthesis Approaches for Zwitterionic Amino-Sulfonic Acid Derivatives

Zwitterionic amino-sulfonic acids, including DIPSO and other Good's buffers like MES, MOPS, and HEPES, are typically synthesized through chemical routes that introduce both an amine group and a sulfonic acid group into the same molecule. Two primary synthetic routes have been reported for the preparation of aminoalkanesulfonates. One common method involves the nucleophilic substitution of haloalkylsulfonic acids or their derivatives with a primary or secondary amine. beilstein-journals.org Another approach utilizes the ring-opening of cyclic sulfonate esters, known as sultones, through a reaction with an appropriate primary or secondary amine. beilstein-journals.org This sultone ring-opening method is generally applicable for producing aminoalkylsulfonates with at least three carbon atoms separating the amine and sulfonic acid groups. beilstein-journals.org

The synthesis of N-alkyl and N,N-dialkylaminomethanesulfonic acids, a related class of zwitterionic compounds, can be achieved in aqueous solution by the reaction of primary or secondary amines with a formaldehyde/sodium hydrogensulfite addition compound. beilstein-journals.org While specific detailed synthetic procedures for DIPSO sodium salt are not extensively detailed in the provided search results, the synthesis of the zwitterionic DIPSO free acid (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) would typically precede the formation of its sodium salt. The free acid itself is an amino-sulfonic acid. The conversion to the sodium salt involves neutralization of the sulfonic acid group with a sodium-containing base.

Strategies for Achieving High Purity in this compound Production for Research Applications

Achieving high purity in the production of this compound is paramount for its use in research and sensitive biological applications. Impurities can significantly impact experimental outcomes and the stability and function of biomolecules. Strategies to ensure high purity encompass several stages of the production process, from the selection of raw materials to final purification and quality control.

Using high-quality starting materials is a fundamental step in minimizing impurities in the final product. oup.com, biopharminternational.com Accurate weighing of components and precise adjustment of pH during buffer preparation are also vital for ensuring the quality and consistency of buffer solutions. mt.com, mt.com

Purification methods are employed to remove unwanted byproducts and contaminants. While not specifically detailed for this compound in the search results, recrystallization has been mentioned as a purification method for a related zwitterionic amino-sulfonic acid derivative. nih.gov This technique can be effective in obtaining crystalline products with higher purity.

Quality control analysis is essential to verify the purity and specifications of the final this compound product. biopharminternational.com This can involve various analytical techniques to detect and quantify impurities. Impurities originating from synthesis, such as byproducts or artifacts like oligo(vinylsulfonic acid), can negatively impact biological processes. wikipedia.org, Trace elements can also interfere with biological systems, particularly in cell culture. Therefore, rigorous quality control is necessary to ensure minimal levels of these contaminants and to provide lot-to-lot consistency, which is crucial for reproducible research.

Researchers often opt to purchase this compound in powder form to prepare solutions themselves, allowing for greater control over the preparation process, including adjusting pH and ionic strength according to specific experimental needs, and ensuring the freshness of the solution. vacutaineradditives.com

Considerations for Scalable Production and Process Optimization

Scalable production of this compound for widespread research and potential industrial applications requires careful consideration of process efficiency, cost-effectiveness, and consistent quality on a larger scale. Process optimization plays a key role in achieving these goals.

For large-scale production of biological buffers, ensuring consistency and quality across batches is a major consideration. biopharminternational.com Manufacturers may implement robust quality systems, such as GMP-compliant controlled systems, to ensure batch-to-batch consistency.

Optimizing the synthesis process can involve fine-tuning various reaction parameters. While the provided search results discuss optimization in the context of biological synthesis of nanoparticles, the principles of optimizing reaction conditions such as temperature, reactant concentrations, and reaction time are generally applicable to chemical synthesis to maximize yield and purity and minimize byproduct formation. nih.gov

Considerations for scalable production also include the form in which the buffer is supplied. While researchers often use powder, for large-scale biopharmaceutical manufacturing, using concentrated buffer solutions or employing inline buffer dilution systems can offer advantages in terms of handling and efficiency. biopharminternational.com

Key Properties of Related Zwitterionic Buffers

Buffer NamePubChem CIDMolecular Weight ( g/mol )Useful pH Range (25 °C, 0.1 M)pKa (25 °C)
This compound23667518 nih.gov, sigmaaldrich.com, ebricmall.com265.26 nih.gov, sigmaaldrich.com, ebricmall.com7.0-8.2 sigmaaldrich.com7.6 sigmaaldrich.com
DIPSO (free acid)100210 wikipedia.org, uni.lu, invivochem.cn243.28 chegg.com-7.65 (20 °C) chegg.com
MES78165 wikipedia.org, nih.gov, nih.gov195.2 wikipedia.org5.5–6.7 sigmaaldrich.com6.15 (20 °C) wikipedia.org, 6.10 sigmaaldrich.com
MOPS70807 wikipedia.org, fishersci.be, dsmz.de, ecsci.co.kr209.26 fishersci.be, 209.27 ecsci.co.kr6.5–7.9 sigmaaldrich.com7.20 wikipedia.org, 7.20 sigmaaldrich.com
HEPES23831 fishersci.fi, citeab.com, uni.lu, nih.gov, fishersci.be238.30 fishersci.fi, 238.30 fishersci.be--

Physico Chemical Principles of Dipso Sodium Salt Buffering Action

Determination of Acid Dissociation Constants (pK₂) and Related Thermodynamic Parameters

The buffering capacity of a weak acid or base is maximal when the pH of the solution is close to its pKₐ value. For zwitterionic buffers like DIPSO, the relevant dissociation constant in the physiological pH range is typically the second dissociation constant, pK₂, corresponding to the deprotonation of the protonated amine group. The pK₂ value dictates the effective buffering range of DIPSO sodium salt.

Experimental Methodologies for pK₂ Characterization (e.g., Electromotive-Force Measurements)

Accurate determination of pK₂ values is essential for characterizing buffer behavior. Electromotive-force (emf) measurements using cells without liquid junction, typically involving hydrogen electrodes and silver-silver chloride electrodes, are a precise method for determining the thermodynamic dissociation constants of weak acids and bases. This technique allows for the determination of pK₂ values over a range of temperatures and ionic strengths. Studies have reported the determination of the second dissociation constant, pK₂, and related thermodynamic quantities for DIPSO using emf measurements of cells without liquid junction containing hydrogen and silver-silver chloride electrodes over a temperature range of 5 to 55 °C. researchgate.netnih.gov The purity of the DIPSO used in such studies is often verified by assays. researchgate.netnih.gov The experimental setup involves preparing buffer solutions of varying compositions, including those with and without added salts like NaCl to control ionic strength, and measuring the emf values across the electrodes. researchgate.netnih.gov These measurements, corrected for factors such as hydrogen pressure and liquid junction potentials (in the case of flowing junction cells), allow for the calculation of pK₂ values and associated thermodynamic parameters. researchgate.netnih.govscirp.org

Temperature Dependence of Buffering Capacity and pK₂ Values

The pKₐ of a buffer is temperature-dependent, which in turn affects its buffering capacity at different temperatures. This temperature dependence is expressed as d(pKₐ)/dT. For physiological buffers, a low temperature coefficient is desirable to maintain stable pH across varying temperatures, particularly in biological systems that may not be maintained at a constant temperature. The pK₂ values for DIPSO have been reported over the temperature range of 5 to 55°C. researchgate.netnih.govnih.gov The temperature dependence of a buffer's pH can be attributed to the effect of temperature on the ionization of the buffer components and water. google.comhuji.ac.ilitwreagents.com While the specific d(pK₂)/dT value for DIPSO is not explicitly detailed in the provided snippets, the determination of pK₂ over a temperature range allows for the characterization of this dependence. Some buffers, like phosphate (B84403), have a temperature coefficient that differs significantly from that of biological fluids like whole blood. nih.gov Good's buffers, including DIPSO, were developed with characteristics aiming for minimal changes due to temperature and concentration. interchim.frscribd.com

Influence of Ionic Strength and Additives on Buffering Performance

Ionic strength, which represents the total concentration of ions in a solution, can influence the activity coefficients of the buffer species and thus affect the effective pKₐ and buffering performance. Additives, such as salts or metal ions, can also interact with the buffer compound, potentially altering its buffering capacity or introducing undesirable effects. Studies on DIPSO have included the preparation of buffer solutions with varying ionic strengths, achieved by adding salts like NaCl. researchgate.netnih.gov The pH values of DIPSO buffer solutions containing NaCl salt at a specific ionic strength (e.g., I = 0.16 mol·kg⁻¹) have been reported. researchgate.netnih.govnih.gov This indicates that the influence of ionic strength on DIPSO's buffering behavior has been investigated. It is known that changes in ionic strength can affect the buffering capacity of buffers like Tris HCl. hbdsbio.com Furthermore, some zwitterionic buffers can interact with metal ions, which needs to be considered when selecting a buffer for experiments involving metal ions. itwreagents.comnih.gov DIPSO buffer can complexate with most metals, so its use is generally not recommended in experiments requiring metal ions. hbdsbio.com The effect of ionic strength on buffer ion concentrations can be calculated, and it is a factor to consider alongside temperature effects. tuwien.ac.at

Comparative Analysis of Buffering Efficiency Within the Good's Buffer Series

DIPSO is part of the Good's buffer series, which was developed to provide buffers suitable for biological research, characterized by properties such as zwitterionic nature, good water solubility, minimal membrane permeability, and limited interaction with biological processes. huji.ac.ilinterchim.frscribd.com Comparing DIPSO's buffering efficiency with other Good's buffers highlights its specific advantages and suitable applications.

Evaluation of Buffering Range and Efficacy in Physiological pH Environments

Good's buffers are designed to have pKₐ values near physiological pH (typically between 6 and 8) to provide maximum buffering capacity in this range. huji.ac.ilinterchim.frscribd.comnih.gov DIPSO has a reported pKₐ of 7.6 at 25°C and a useful pH range of 7.0-8.2. interchim.frscribd.com At 37°C, the pKₐ for DIPSO is approximately 7.35. nih.gov This places its optimal buffering range within the physiological pH spectrum, making it suitable for biological applications. Compared to other commonly used buffers like Tris and HEPES, DIPSO is noted to have more stable buffer performance under alkaline conditions. made-in-china.com The buffering capacity of a buffer is most effective within one to two pH units of its pKₐ. huji.ac.il

Advantages of this compound in Specific Biochemical Contexts

This compound offers several advantages in specific biochemical contexts. As a zwitterionic buffer, it generally has minimal interaction with biological molecules. interchim.frscribd.commade-in-china.com It is often used in applications such as cell culture, protein purification, enzyme reactions, and immunoassays to maintain pH stability. made-in-china.com Its ideal buffering performance under physiological conditions makes it favored in experiments involving protein structure and function. made-in-china.com DIPSO has been explored for use in assisted reproductive technology (ART) procedures due to its pKₐ value at 37°C being close to the intracellular pH of oocytes and embryos. nih.gov While information on its effects on sperm motility is limited, it has been used in culturing mouse oocytes and embryos without observed adverse effects at certain concentrations. nih.gov DIPSO's stability and superior buffering properties make it valuable in biochemical applications. made-in-china.com It is also used in techniques like ion exchange chromatography and electrophoresis to maintain a stable pH environment, which is crucial for protein separation and the migration of biomolecules. hbdsbio.com DIPSO is almost insoluble in organic solvents involved in biochemical reactions, and its solubility is not significantly affected by temperature. hbdsbio.com It has low UV and visible light absorption, which is advantageous for spectroscopic measurements. interchim.frscribd.com

PropertyValue / CharacteristicCitation
Chemical Name3-[N,N-bis(hydroxyethyl)amino]-2-hydroxypropane sulfonic acid hbdsbio.commade-in-china.com
Molecular FormulaC₇H₁₇NO₆S made-in-china.combio-world.com
Molecular Weight243.28 g/mol made-in-china.combio-world.com
AppearanceWhite crystal powder hbdsbio.commade-in-china.comhbdsbio.com
Solubility in WaterSoluble (0.1M at 20°C saturation) hbdsbio.commade-in-china.comhbdsbio.com
pK₂ (25°C)7.6 interchim.frmade-in-china.combio-world.com
pK₂ (37°C)7.35 interchim.frscribd.comnih.gov
Useful pH Range7.0 - 8.2 made-in-china.comhbdsbio.commedchemexpress.com
ZwitterionicYes interchim.frmade-in-china.combio-world.commedchemexpress.com
Interaction with MetalsCan complexate with most metals nih.govhbdsbio.com
Temperature SensitivityNot significantly affected by ambient temperature changes hbdsbio.com
Ionic Strength InfluenceSolubility coefficient not affected by inorganic salts hbdsbio.com

Applications of Dipso Sodium Salt in Biomedical and Life Sciences Research

Role in Biochemical Assay Systems and Enzymatic Reactions

DIPSO sodium salt serves as a crucial buffering agent in biochemical assays and enzymatic reactions. chemimpex.com Its ability to maintain a stable pH environment is essential for the optimal function of enzymes and the accuracy of assay results. made-in-china.comchemimpex.com The compound's unique structure allows for effective ionization and interaction with protons and hydroxide (B78521) ions, contributing to its buffering capacity. scbt.com

Maintenance of Enzyme Activity and Reaction Kinetics

Maintaining a stable pH is critical for preserving enzyme activity and controlling reaction kinetics. whiterose.ac.uk this compound, with a useful pH range typically between 7.0 and 8.2, provides a stable environment for many biological processes. made-in-china.com Enzymes generally function optimally within a specific pH range, and deviations can lead to denaturation and loss of activity. whiterose.ac.uk While the provided search results highlight the general use of buffers like this compound in maintaining enzyme activity, specific detailed research findings on this compound's direct impact on the kinetics of particular enzymes were not extensively detailed, beyond its general role as a non-reactive buffer that does not reduce enzyme activity. hbdsbio.com

Utility in Diagnostic Test Development and Optimization

This compound is utilized in the development and optimization of diagnostic tests. made-in-china.commade-in-china.com Its buffering capabilities help ensure the stability and reliability of the reagents and reactions involved in diagnostic assays. made-in-china.comchemimpex.com The compound's purity and stable process contribute to its suitability for such applications. made-in-china.com

Contributions to Cell Culture and Developmental Biology Studies

This compound plays a role in cell culture and developmental biology studies, primarily through its function as a buffering agent in culture media. chemimpex.comnih.gov

pH Control in Mammalian Cell Culture Media

Maintaining precise pH control is vital for the growth and health of mammalian cells in culture. fishersci.be this compound is used in mammalian cell culture media to help stabilize pH levels. chemimpex.comglentham.comglentham.commedchemexpress.com Along with other zwitterionic buffers like HEPES and MOPS, DIPSO can be used in combination with sodium bicarbonate to maintain the extracellular pH of the media. nih.govcambridge.org The combination of free acid and salt forms of buffers like DIPSO allows for adjustment of the working pH without needing external acid or base additions, improving media formulation consistency. nih.gov

Investigations into Effects on Oocyte Maturation and Embryo Development

Research has explored the effects of DIPSO on oocyte maturation and embryo development, particularly in mouse models. DIPSO at a concentration of 20 mM showed no adverse effects on spontaneous maturation of mouse oocytes to metaphase II. nih.govcambridge.org Studies also indicated no adverse effects on mouse embryo development when exposed to DIPSO at concentrations of 25 or 50 mM in the presence of sodium bicarbonate. nih.gov Combinations of buffers including DIPSO have been shown to support mouse blastocyst development. nih.gov

Application in Electrophoretic and Chromatographic Separation Techniques

This compound is a valuable reagent in various analytical separation techniques, including electrophoresis and chromatography. made-in-china.comchemimpex.commade-in-china.com It is used in the preparation of buffers for these techniques, which is essential for ensuring accurate separation of biomolecules based on properties like charge and size. chemimpex.comscbt.commade-in-china.com While the searches confirm its use in these applications, specific details on how this compound's unique properties influence the separation outcomes in electrophoresis or chromatography were not provided in depth. made-in-china.commade-in-china.com

Integration in Proteomics Research Methodologies and Sample Preparation

This compound is utilized in proteomics research, particularly in sample preparation methodologies made-in-china.commade-in-china.commade-in-china.comscbt.com. Sample preparation is a critical initial step in proteomics, significantly impacting the quality of downstream analysis, including protein extraction, reduction, alkylation, enzymatic digestion, and desalting metwarebio.comthermofisher.com. Efficient protein extraction is essential for isolating proteins from biological samples metwarebio.comthermofisher.com.

While the search results indicate the general use of this compound in proteomics, specific detailed research findings or data tables directly illustrating its performance in protein extraction or sample preparation compared to other buffers are not extensively provided within the retrieved snippets. The results highlight its role as a biological buffer suitable for such research made-in-china.commade-in-china.commade-in-china.comscbt.com.

Proteomics sample preparation often involves lysis buffers to break down cells and solubilize proteins metwarebio.comnih.gov. Common components in lysis buffers include detergents like Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate (SDC), or non-ionic detergents such as NP-40 or Triton X-100, along with denaturing agents like urea, and reducing agents like DTT or TCEP metwarebio.comnih.govcornell.educytivalifesciences.compsu.edunih.govthermofisher.comuni-heidelberg.deuib.no. These components aid in protein solubilization and denaturation, which are crucial for efficient enzymatic digestion prior to mass spectrometry analysis metwarebio.comthermofisher.comnih.gov.

The use of zwitterionic buffers like this compound in proteomics can be beneficial due to their stable pH buffering capacity within the physiological range, which is important for maintaining protein integrity during certain steps or for specific downstream analyses made-in-china.commade-in-china.commade-in-china.commedchemexpress.commedchemexpress.comcreative-proteomics.com. However, some common detergents used in lysis buffers, such as SDS, can interfere with downstream mass spectrometry analysis and require removal nih.govrsc.orgnih.gov. Methods like SP3 (Single-pot, solid-phase-enhanced sample preparation) utilize magnetic beads to efficiently remove detergents, salts, and other contaminants from protein and peptide samples before mass spectrometry cytivalifesciences.comuni-heidelberg.deuib.no. While this compound is mentioned as a buffer for proteomics, the retrieved information does not detail its specific role or advantages within these complex sample preparation workflows compared to other commonly used buffers like HEPES or Tris-HCl cytivalifesciences.com.

The provided search results indicate that this compound is considered a suitable buffer for proteomics research made-in-china.commade-in-china.commade-in-china.comscbt.com, likely contributing to maintaining stable pH conditions during various steps of protein handling and preparation. However, the detailed mechanisms or comparative data on its performance in protein yield, digestion efficiency, or contaminant removal within specific proteomics workflows are not present in the provided snippets.

Molecular Interactions and Biological Impact of Dipso Sodium Salt

Interaction with Biological Macromolecules

DIPSO sodium salt is commonly employed in the formulation of buffers for enzyme reactions and protein studies, highlighting its compatibility and interaction with biological macromolecules chemimpex.com. The presence of biological buffers, including those that are sodium salts of similar buffering agents, has been shown to influence the stability and conformational integrity of proteins researchgate.net. These interactions can involve the hydration layers surrounding proteins and potential binding to specific protein domains researchgate.net.

Mechanisms of Protein and Enzyme Stabilization in Solution

Biological buffers can contribute to the stabilization of proteins and enzymes in solution through various mechanisms, including interactions with the protein structure and effects on the surrounding hydration layers researchgate.net. Studies on enzyme stability indicate that the type of buffer used can impact their longevity creative-enzymes.com. Neutral salts, in general, can stabilize enzymes by competing with them for water molecules and strengthening hydrophobic interactions within the enzyme structure, making them more resistant to unfolding uminho.pt. However, the effect of salts on enzyme stability can vary, with some salts potentially causing destabilization uminho.pt. The stabilizing property of effective salts is influenced by a competition between salt exclusion and salt binding effects, leading to increased surface tension at the water-enzyme interface and reinforced hydrophobic interactions uminho.pt.

Investigations of Protein-Buffer Interactions and Conformational Integrity

Research into the effects of biological buffers on protein conformational integrity often involves techniques such as dynamic light scattering, UV-visible spectroscopy, fluorescence spectroscopy, and FTIR researchgate.net. Studies on other sodium salt buffers, such as HEPES-Na and MOPS-Na, have demonstrated their potential to stabilize the native structure of proteins like Bovine Serum Albumin (BSA) against thermal denaturation researchgate.net. These buffers have been observed to interact with the hydration layers around the protein's peptide backbone and, in some cases, bind to specific domains of the protein, thereby supporting its native conformation researchgate.net. The specific buffer type can play a role in maintaining enzyme stability creative-enzymes.com.

Effects on Protein-Ligand Binding Dynamics and Molecular Recognition

While this compound is used in biological research that may involve protein-ligand interactions chemimpex.commade-in-china.com, the available information does not provide specific details on its direct effects on the dynamics of protein-ligand binding or molecular recognition processes. Molecular recognition, the basis of protein-ligand interaction specificity and stability, is a fundamental aspect in the development of active substances wiley.com. The interactions between proteins and ligands are modulated by various factors, including the presence of salts and other additives nih.gov. However, specific research findings on how this compound influences these specific dynamics were not identified in the search results.

Characterization of Surfactant Properties and Interfacial Activity

This compound has been noted to act as a mild surfactant and stabilizer in certain applications, such as cosmetic products chemimpex.com. Surfactants are compounds known for their ability to reduce surface tension and adsorb at interfaces mdpi.comsemanticscholar.org. The interfacial activity of surfactants is influenced by their structure, as well as environmental factors like the presence of electrolyte additives, pH, and temperature mdpi.com. While the acid form of DIPSO has been investigated for its surfactant activity and potential impact on trace metal speciation amazonaws.com, detailed characterization of the specific surfactant properties and interfacial activity of this compound in various biological contexts was not extensively described in the provided search results.

Osmotic and Ionic Strength Effects in Biological Systems

As a sodium salt, this compound contributes to the ionic strength of a solution. Ionic strength and osmotic effects are significant factors in biological systems, influencing processes ranging from protein stability to cellular behavior mdpi.comnih.govmdpi.comnih.gov. High salt concentrations can impact enzyme stability and alter protein-protein interactions uminho.ptnih.govmdpi.com. Osmotic stress, which can be induced by high salt concentrations, can lead to changes in intracellular volume and an increase in the intracellular concentration of other salts nih.gov. The influence of ionic strength on protein interactions can be complex and salt-specific, following trends that relate to the Hofmeister series nih.gov.

Advanced Research Directions and Emerging Applications of Dipso Sodium Salt

Application in Pharmaceutical Formulation Development for Enhanced Drug Solubility and Stability

Research in pharmaceutical formulation development often investigates strategies to enhance the solubility and stability of drug compounds. The ability to prepare well-defined biomolecule solutions is considered essential during biomolecule-based pharmaceutical formulation development, with parameters such as stability, ionic strength, pH value, concentration, and integrity requiring control. justia.com Excipients, including salt compounds and other ionic species, are commonly used in protein formulations, and the stability and solubility of proteins can depend on the formulation. justia.com While the general principles of using salts and excipients to improve solubility and stability in pharmaceutical formulations are well-established justia.comgoogle.comjustia.comgoogleapis.com, specific detailed research findings on the direct application of DIPSO sodium salt for enhancing the solubility and stability of particular drug compounds were not prominently found in the consulted literature.

Exploration in Environmental Biotechnology, particularly in Wastewater Treatment Processes

Environmental biotechnology offers various solutions for treating wastewater, including processes like ozonation and anaerobic digestion. researchgate.netinrae.fr Research in this field involves understanding microbial communities and optimizing treatment strategies for different types of wastewater, such as saline wastewater treated with halophilic bacteria. researchgate.net Accurate measurement and management of wastewater flow are also key parameters in wastewater treatment plants. inrae.fr Despite the broad scope of environmental biotechnology and wastewater treatment research, specific detailed studies or applications directly involving this compound in these processes were not extensively detailed in the reviewed sources.

Role in Advanced Energy Storage Technologies: Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for grid-scale energy storage, offering advantages such as decoupled power and energy capacities and potential long lifetimes. lancs.ac.ukchemrxiv.orgaip.org These systems store energy in liquid electrolytes containing redox-active species. lancs.ac.ukaip.orgmaterialsfutures.org The performance of RFBs is significantly influenced by the properties of the redox couples and supporting electrolytes. lancs.ac.uk

Development as a Ligand for Organometallic Redox Couples

DIPSO has been explored as a ligand in the development of organometallic redox couples for aqueous RFBs. Specifically, 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) has been used as a ligand complexed with iron (Fe) in alkaline all-iron ion RFBs. researchgate.netresearchgate.net This approach aims to develop stable and efficient redox species for battery operation. researchgate.netresearchgate.net

Performance Evaluation in Battery Systems

The performance of RFBs utilizing Fe(DIPSO) complexes has been investigated, particularly in the context of alkaline all-iron ion systems. Studies have examined capacity decay mechanisms in these batteries and the role of Fe(DIPSO) in the negative electrolyte. researchgate.netresearchgate.net Performance evaluations have included assessing energy efficiency and power density in systems employing heat-treated graphite (B72142) felt electrodes in conjunction with Ferrocyanide in the positive electrolyte and Fe(DIPSO) in the negative electrolyte. researchgate.net For instance, with heat-treated graphite felt, an increase in energy efficiency from 56% to 63% at a current density of 200 mA cm−2 was observed, along with a 14% improvement in maximum power density, compared to using pristine graphite felt. researchgate.net

Design and Synthesis of Functionalized DIPSO Derivatives for Targeted Applications

The design and synthesis of functionalized derivatives of chemical compounds is a common strategy to tailor their properties for specific applications. While the synthesis of functionalized derivatives of other molecules, such as hyaluronic acid google.com or aromatic ortho-disulfones researchgate.net, is an active area of research, specific detailed information on the design and synthesis of functionalized DIPSO derivatives for targeted applications was not found within the scope of the consulted search results.

Methodological Considerations and Future Research Outlook

Advanced Analytical Techniques for Characterization in Complex Biological Matrices

DIPSO sodium salt is frequently employed in methodologies involving complex biological matrices, such as cell lysates, protein solutions, and biological fluids. Its utility in techniques like electrophoresis, chromatography, and various biological assays (including enzyme reactions and immunoassays) highlights the need for robust analytical methods capable of its detection and characterization within these intricate environments. made-in-china.commade-in-china.commade-in-china.comchemimpex.commade-in-china.com

While specific research detailing the characterization of this compound itself within biological matrices was not extensively found, its role as a buffer in these applications implies compatibility with downstream analytical procedures. The purity of this compound (typically ≥99%) is a critical factor for reliable results in sensitive biological and analytical techniques. made-in-china.commade-in-china.commade-in-china.com High purity minimizes potential interference from contaminants that could affect enzymatic activity, protein stability, or the accuracy of separation methods like chromatography and electrophoresis. made-in-china.commade-in-china.commade-in-china.com

The application of this compound in proteomics research further underscores its integration into complex analytical workflows. made-in-china.commade-in-china.comscbt.com Proteomics involves the large-scale study of proteins, often requiring sample preparation and analysis in buffered solutions. The compatibility of this compound with the various stages of proteomics, including protein extraction, separation (e.g., gel electrophoresis or liquid chromatography), and mass spectrometry, is essential. Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are commonly used in proteomics and could potentially be adapted for the analysis or quality control of this compound in complex biological samples, although specific methodologies for this purpose were not detailed in the reviewed literature.

Strategies for Optimizing Buffer System Design and Experimental Reliability

Optimizing buffer system design using this compound is crucial for ensuring experimental reliability and reproducibility, particularly in biological and biochemical studies. This compound functions effectively as a buffer within a pH range of 7.0-8.2, with a pKa of 7.6 at 25°C. made-in-china.commade-in-china.comhopaxfc.comhbdsbio.commade-in-china.comsigmaaldrich.comsigmaaldrich.comhopaxfc.com This range is particularly useful for maintaining physiological pH conditions.

Key strategies for optimizing buffer systems involving this compound include:

Selecting the Appropriate Concentration: The buffering capacity of this compound is dependent on its concentration. Researchers must determine the optimal concentration required to resist pH changes effectively in their specific experimental system. The concept of buffer capacity, defined as the amount of acid or base needed to change the pH of a solution by one unit, is central to this optimization. made-in-china.com

Combining with Other Buffers: To broaden the effective buffering range or to achieve specific buffering characteristics, this compound is often used in combination with other buffers, such as its acidic form (DIPSO) or other common biological buffers like HEPES or MOPS. made-in-china.comhbdsbio.com This approach can help cover a wider pH spectrum and potentially reduce the required concentration of individual buffers, mitigating potential toxicity or interference. hbdsbio.com

Considering Temperature Effects: The pKa of a buffer can be influenced by temperature. While the pKa of DIPSO at 25°C is 7.6, studies have reported pK2 values over a temperature range, including 37°C, which is relevant for cell culture and physiological studies. nih.gov Accounting for temperature dependencies is vital for maintaining stable pH during experiments conducted at different temperatures.

Minimizing Metal Ion Interactions: Like other zwitterionic buffers, DIPSO can potentially interact with metal ions. researchgate.net In experiments where metal ions are present and their free concentration is critical (e.g., in enzyme studies where metal ions are cofactors), strategies to minimize buffer-metal interactions or to account for them computationally may be necessary to ensure experimental accuracy. researchgate.net

Ensuring Buffer Purity and Preparation Accuracy: The reliability of a buffer system heavily relies on the purity of the buffering agent and the accuracy of solution preparation. Using high-purity this compound (≥99%) and accurately weighing the compound and measuring solvents are fundamental steps to ensure the prepared buffer performs as expected. made-in-china.comvacutaineradditives.commade-in-china.commade-in-china.com Preparing fresh solutions from powder form can offer better quality assurance compared to pre-prepared solutions, which may degrade over time or with improper storage. vacutaineradditives.com

DIPSO buffer systems have been investigated for use as pH standards in the physiological pH region, demonstrating advantages over traditional phosphate (B84403) buffers, such as not precipitating certain polyvalent cations found in biological fluids and exhibiting a temperature coefficient that better approximates that of whole blood. nih.gov These characteristics contribute to the potential for high experimental reliability when this compound is appropriately incorporated into buffer designs for physiological applications.

Computational Modeling and Simulation Studies of this compound Interactions

While the provided search results did not yield specific computational modeling or simulation studies focused directly on this compound's interactions, the increasing use of computational methods in chemistry, biology, and materials science suggests their potential applicability to understanding the behavior of this compound. cicenergigune.comnih.govnih.gov

Computational techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) are powerful tools for investigating molecular interactions, solution behavior, and the properties of compounds in various environments. Studies on other salts and molecules have utilized these methods to explore phenomena such as salt-solution interfaces, ion-membrane interactions, and drug-polymer-salt interactions. researchgate.netnih.govrsc.orgbiorxiv.org

Applying these computational approaches to this compound could provide valuable insights into:

Solvation and Hydration: Simulations could model how this compound interacts with water molecules, understanding its high solubility and the structure of the hydration shell around the ions.

Buffering Mechanism at the Molecular Level: Computational studies could potentially offer a detailed view of how the zwitterionic structure of DIPSO interacts with protons and hydroxide (B78521) ions to maintain pH stability. scbt.com

Interactions with Biomolecules: Simulations could explore the interactions between this compound and proteins, nucleic acids, or lipid membranes, which is relevant to its use in biological assays and formulations. Studies on other salts have used MD simulations to investigate ion-lipid interactions in membranes. nih.gov

Behavior in Complex Mixtures: Computational modeling could help predict the behavior of this compound in complex biological matrices or industrial formulations, considering the presence of other salts, organic molecules, and macromolecules.

Optimization of Buffer Properties: Simulations could potentially aid in predicting the buffering capacity and pH range of this compound under different conditions (e.g., varying temperature, ionic strength) or in combination with other buffering agents, complementing experimental optimization strategies.

The absence of specific studies on this compound highlights a potential area for future research utilizing computational chemistry and simulation to gain a deeper understanding of its fundamental properties and interactions, which could further inform its application and optimization in various fields.

Future Perspectives in Biomedical, Industrial, and Environmental Applications

The established utility and favorable properties of this compound suggest a positive outlook for its future applications across biomedical, industrial, and environmental sectors.

In biomedical applications , this compound is poised to remain a valuable buffering agent. Its use in diagnostic testing, biological assays, cell culture, protein research, electrophoresis, and chromatography is well-established. made-in-china.commade-in-china.commade-in-china.comhopaxfc.comchemimpex.commade-in-china.comscbt.com Future research may focus on optimizing its use in increasingly complex biological systems and in the development of new diagnostic platforms. Its potential in pharmaceutical formulations to enhance solubility and stability of active ingredients could also be further explored, potentially leading to improved drug delivery systems. chemimpex.comchemimpex.com The advantages it offers over phosphate buffers in physiological contexts could lead to expanded use in research involving blood or other biological fluids. nih.gov

In industrial applications , this compound's role as a laboratory reagent and in cosmetics as a mild surfactant and stabilizer could see continued growth. chemimpex.comchemimpex.com Its high purity and stable chemical properties make it suitable for various industrial processes requiring precise pH control. Future work might investigate novel applications in material science or chemical synthesis where a reliable buffer with its specific characteristics is needed.

In the environmental sector , the exploration of this compound for wastewater treatment processes, particularly in aiding the removal of contaminants, presents a significant future perspective. chemimpex.comscbt.com As environmental regulations become stricter, the demand for effective and environmentally friendly methods for water purification is increasing. Research into the mechanisms by which this compound assists in contaminant removal and the optimization of these processes could lead to its broader adoption in environmental remediation efforts. chemimpex.com

Q & A

Q. How to prepare and standardize DIPSO sodium salt buffer solutions for cell culture or biochemical assays?

Methodological Answer: this compound is a zwitterionic buffer effective in the pH range of 7.0–8.2 . To prepare a 100 mM stock solution:

Dissolve 243.28 mg (molecular weight: 243.28 g/mol) of this compound in 10 mL of ultrapure water.

Adjust pH using NaOH or HCl while monitoring with a calibrated pH meter.

Filter-sterilize (0.22 µm) for cell culture applications. Validate buffer capacity via titration against 0.1 M HCl/NaOH, ensuring <5% deviation from expected pH stability over 24 hours at 4°C .

Q. What factors influence the solubility and stability of this compound in aqueous solutions under varying experimental conditions?

Methodological Answer: Solubility is temperature- and ion-dependent. Key considerations:

  • Temperature: Conduct solubility tests at 4°C, 25°C, and 37°C to identify precipitation thresholds. For example, this compound remains soluble up to 150 mM at 25°C but may precipitate at >200 mM .
  • Ionic Strength: Use conductivity assays to assess ion interference. High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) can reduce solubility due to charge screening effects .
  • Stability: Monitor pH drift spectrophotometrically (240–300 nm) over 72 hours to detect degradation, particularly in light-exposed or oxygenated conditions .

Advanced Research Questions

Q. How does this compound at 10 mM concentration exhibit surfactant properties, and how can this affect membrane-bound protein studies?

Methodological Answer: At 10 mM, this compound reduces surface tension by ~25% (measured via pendant drop tensiometry), indicating surfactant behavior . This property can interfere with membrane protein studies by:

  • Artifact Induction: Altering lipid bilayer integrity in cellular assays. Mitigate by comparing results with non-surfactant buffers (e.g., HEPES).
  • Protein Denaturation: Use circular dichroism (CD) spectroscopy to confirm structural stability of purified proteins in DIPSO-containing solutions.
  • Optimization: Titrate DIPSO concentrations (1–20 mM) while measuring critical micelle concentration (CMC) via dynamic light scattering (DLS) .

Q. What methodological approaches resolve contradictions in this compound’s role in mouse oocyte meiosis regulation?

Methodological Answer: Conflicting reports on DIPSO’s interference with meiosis (e.g., spindle assembly vs. chromosomal segregation) require:

  • Dose-Response Analysis: Treat oocytes with 1–20 mM DIPSO and quantify spindle abnormalities (immunofluorescence) vs. maturation rates (time-lapse microscopy) .
  • Ion Chelation Controls: Compare effects with EDTA (a known chelator) to isolate pH-dependent vs. ion-specific mechanisms.
  • Replication: Use ≥3 biological replicates and standardized culture conditions (temperature, CO₂ levels) to minimize variability .

Q. How can researchers optimize this compound for use in spectroscopic assays without interfering with target analytes?

Methodological Answer: DIPSO’s sulfonic group may absorb in UV-Vis ranges (200–230 nm). To minimize interference:

Baseline Correction: Acquire blank spectra of DIPSO solutions at working concentrations and subtract from sample readings.

Wavelength Selection: Use >250 nm for analyte quantification (e.g., protein A280 measurements).

Metal Interaction Tests: Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect chelation of trace metals (e.g., Zn²⁺, Fe³⁺), which could alter analyte stability .

Key Methodological Considerations

  • Batch Variability: Reagent-grade this compound may contain trace impurities. Validate batches via HPLC (≥95% purity) and adjust protocols accordingly .
  • Ethical Replication: Document preparation and analysis steps in detail (e.g., pH adjustment tolerances, filtration methods) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.